This compound is cataloged under the CAS number 2085808-04-2 and is recognized in various chemical databases and literature. Its structure can be represented using the SMILES notation: O=C1N([C@@H](C2=CC=CC=C2)C)C[C@H](N)C1(C)C
. The compound falls under the category of small organic molecules with potential pharmacological applications.
The synthesis of (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can be achieved through several methodologies, often involving multi-step synthetic routes.
General Synthetic Route:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one features:
The stereochemistry is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics .
(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physicochemical properties .
Understanding its mechanism requires further biochemical studies to elucidate its interactions at the molecular level .
The physical and chemical properties of (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one include:
These properties influence its formulation in pharmaceutical applications and dictate its behavior in biological systems .
(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one holds promise in various scientific applications:
Ongoing research into its efficacy and safety profiles will further elucidate its potential applications in medicine .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: